3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique structure combining benzothiazole and thiazolidinone moieties
Preparation Methods
The synthesis of 3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 4-nitrobenzenethiol, followed by cyclization with a thiazolidinone derivative under specific conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar compounds to 3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one include other benzothiazole and thiazolidinone derivatives These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
134961-34-5 |
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Molecular Formula |
C16H9N3O3S4 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[6-(4-nitrophenyl)sulfanyl-1,3-benzothiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9N3O3S4/c20-14-8-24-16(23)18(14)15-17-12-6-5-11(7-13(12)26-15)25-10-3-1-9(2-4-10)19(21)22/h1-7H,8H2 |
InChI Key |
WMAAAHPDLHAXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=NC3=C(S2)C=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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